6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
6-benzyl-2-oxa-6,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-4-13(5-3-1)10-16-8-7-15-11-14(16)6-9-17-12-14/h1-5,15H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIMPQODHFANLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CNCCN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Analysis and Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Unambiguous Structural Elucidation via 1D and 2D NMR Experiments
The initial analysis begins with 1D NMR spectra. The ¹H NMR spectrum provides information on the chemical environment, integration (proton count), and multiplicity (spin-spin coupling) of each proton. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule.
To definitively assign these signals and establish the connectivity of the molecular framework, a series of 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is crucial for tracing the proton-proton networks within the piperidine (B6355638) and tetrahydrofuran (B95107) rings of the spirocyclic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon resonances based on their attached, and usually more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). It is instrumental in piecing together the entire molecular puzzle, connecting the benzyl (B1604629) group to the piperidine nitrogen, and linking the two rings across the spirocyclic junction. For instance, correlations from the benzylic protons (CH₂-Ph) to carbons within the piperidine ring would confirm the N-benzylation site.
X-ray Crystallography for Solid-State Conformation and Stereochemistry
While NMR provides the solution-state structure, X-ray crystallography offers an unparalleled, precise depiction of the molecule's conformation and stereochemistry in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
This analysis yields the precise spatial coordinates of each atom in the crystal lattice, providing unambiguous data on:
Bond lengths and angles: Offering a real-measurement confirmation of the molecular geometry.
Absolute stereochemistry: Confirming the arrangement of atoms at the spirocyclic center and any other chiral centers.
Solid-state conformation: Revealing the preferred puckering of the tetrahydrofuran and piperidine rings and the orientation of the benzyl group.
Intermolecular interactions: Identifying non-covalent forces such as hydrogen bonding or π-stacking that dictate the crystal packing.
Although specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as 6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diazaspiro[4.4]non-2-ene-7,9-dione, demonstrates the power of this technique. For this related molecule, X-ray data confirmed the molecular structure and revealed that molecules are linked in the crystal via weak intermolecular C—H⋯O hydrogen bonds.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by adding a proton to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion provides an extremely accurate measurement of the molecular mass.
High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass with very high precision, distinguishing it from other molecules with the same nominal mass.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. The fragmentation pattern is like a fingerprint for the molecule and provides valuable structural information. For this compound, key fragmentations would be expected to include:
Loss of the benzyl group.
Cleavage of the spirocyclic rings.
While experimental data is not available in primary literature, predicted collision cross-section values for various adducts of the related compound 6-benzyl-2,6-diazaspiro[4.5]decane have been calculated, as shown in the table below.
Predicted Collision Cross Section (CCS) Data for [M+H]⁺ of a Related Compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 231.18558 | 157.0 |
| [M+Na]⁺ | 253.16752 | 160.5 |
Infrared Spectroscopy for Vibrational Mode and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). It is an effective method for identifying the functional groups present in a molecule.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching: Aromatic C-H stretches from the benzyl group would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the spirocyclic rings would be found just below 3000 cm⁻¹.
C-N stretching: These absorptions typically appear in the 1250-1020 cm⁻¹ region.
C-O-C stretching: The ether linkage in the tetrahydrofuran ring would produce a strong, characteristic absorption band, typically in the 1260-1000 cm⁻¹ range.
Aromatic ring vibrations: Peaks in the 1600-1450 cm⁻¹ region would correspond to the C=C stretching vibrations of the benzene (B151609) ring.
These spectral features provide a quick and reliable confirmation of the key functional groups within the molecule's structure.
Computational and Theoretical Investigations of Spiro 4.5 Decane Architectures
Conformational Landscape Analysis of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane
The conformational flexibility of the spiro[4.5]decane core, which combines a five-membered and a six-membered ring around a single spiro-carbon, is a key determinant of its chemical and biological function. The presence of a benzyl (B1604629) group on a nitrogen atom introduces additional rotational degrees of freedom, making the conformational landscape particularly complex.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for determining the ground state geometries of molecules. This method calculates the electron density of a system to determine its energy, offering a balance between computational cost and accuracy. For a molecule like this compound, DFT would be used to optimize the molecular structure, finding the lowest energy arrangement of its atoms.
The process involves selecting a functional (which approximates the exchange-correlation energy) and a basis set (which describes the atomic orbitals). Studies on related spiro[4.5]decane derivatives and other complex heterocycles frequently employ hybrid functionals like B3LYP or functionals from the M06 suite, paired with Pople-style basis sets such as 6-311+G** or correlation-consistent basis sets. researchgate.netresearchgate.netnih.gov DFT calculations on dibenzo-1-azaspiro[4.5]decanes, for example, have been successfully used to rationalize the stereochemical outcomes of their synthesis. nih.gov These calculations help identify the most stable conformer by comparing the relative energies of different possible arrangements, such as the axial or equatorial positioning of the benzyl group on the piperidine (B6355638) ring.
Table 1: Representative Functionals and Basis Sets in Spirocycle Analysis
| Functional | Basis Set | Typical Application |
| B3LYP | 6-311G(d,p) | Geometry optimization and energy calculation of spiro-heterocycles. |
| M06-2X | 6-311+G** | Analysis of systems with non-covalent interactions and complex conformational preferences. researchgate.net |
| ωB97X-D | def2-TZVP | High-accuracy energy calculations and thermochemical predictions. |
This table is illustrative of common methods used for analogous systems.
The Potential Energy Surface (PES) is a conceptual map that plots a molecule's energy as a function of its geometric parameters. For a flexible molecule, the PES can be rugged, featuring multiple energy minima (stable conformers) separated by energy barriers (transition states).
Computational exploration of the PES is vital for understanding the dynamic behavior of the spiro[4.5]decane framework. High-level ab initio calculations on saturated five-membered heterocycles, which constitute one part of the spiro system, reveal a large degree of conformational heterogeneity, with multiple conformers existing as energy minima. researchgate.net For the this compound, a PES scan would involve systematically changing key dihedral angles—such as those defining the pucker of the oxolane and piperidine rings and the orientation of the N-benzyl group—and calculating the energy at each point. This process identifies all low-energy conformers and the barriers between them, revealing which shapes the molecule is most likely to adopt and how easily it can interconvert between them.
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. frontiersin.org Computational models can simulate these effects, predicting how the equilibrium between different conformers shifts in various media. A study on substituted 1,4-dioxospiro[4.5]decanes utilized a Self-Consistent-Reaction-Field (SCRF) model, where the solvent is treated as a continuous medium with a specific dielectric constant, to analyze conformational equilibria. cdnsciencepub.com
Quantum Chemical Modeling of Electronic Structure and Stability
Beyond geometry, quantum chemical methods provide deep insights into the electronic nature of a molecule, including its stability, reactivity, and bonding characteristics.
While DFT is a powerful tool, higher-level ab initio methods are often used for more accurate energy and electronic structure calculations. Møller–Plesset perturbation theory, particularly at the second order (MP2), is a widely used post-Hartree-Fock method that explicitly includes electron correlation effects. wikipedia.org
For heterocyclic systems, MP2 calculations provide a more reliable picture of conformational energies and barriers. bohrium.com Research on saturated five-membered heterocycles has employed the MP2 method with large basis sets like aug-cc-pVTZ to thoroughly explore their conformational landscapes and identify global and local energy minima. researchgate.net Applying the MP2 method to this compound would yield highly accurate relative energies for its different conformers. This level of theory is particularly important for capturing subtle, non-covalent interactions, such as potential intramolecular π-stacking or hydrogen bonding, that could influence the molecule's preferred shape and stability.
Table 2: Comparison of Computational Methods for Electronic Structure
| Method | Key Feature | Typical Use Case for Spirocycles |
| DFT (e.g., B3LYP) | Good balance of speed and accuracy. | Initial geometry optimization and frequency calculations. |
| MP2 | Includes electron correlation beyond the mean-field approximation. wikipedia.org | Accurate conformational energy differences and barrier heights. bohrium.com |
| CCSD(T) | "Gold standard" for single-reference systems. | High-accuracy benchmark energy calculations (computationally expensive). |
This table provides a general comparison of methods applicable to the target compound.
The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, is a powerful method for analyzing the electron density topology to characterize chemical bonds and other interactions. mdpi.com Instead of just drawing lines between atoms, AIM identifies critical points in the electron density that define where atoms are linked and the nature of those links.
For a complex spirocyclic structure, AIM analysis can provide invaluable information. By locating bond critical points (BCPs) between atoms, it can quantify the strength and type (covalent vs. ionic) of each bond. Furthermore, AIM can identify and characterize weaker, non-covalent interactions, such as hydrogen bonds or van der Waals contacts, which are often crucial for determining the three-dimensional structure of a molecule. mdpi.com In a study of novel spirocyclic imines, QTAIM analysis provided decisive details about the nature of mutual interactions within the spiro-conjugated skeleton and the reasons for their structural stability. mdpi.com For this compound, AIM could be used to analyze the strain at the spiro-carbon, the nature of the C-O and C-N bonds within the rings, and any subtle intramolecular interactions involving the benzyl group.
Theoretical Prediction and Correlation with Spectroscopic Data
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful tool for structure elucidation and stereochemical assignment.
Gauge-Independent Atomic Orbital (GIAO) NMR Chemical Shift Computations
The GIAO method is a widely used quantum chemical approach for calculating NMR chemical shifts with a high degree of accuracy. scispace.comimist.ma This method, often employed within Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. These theoretical shielding values can then be converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). imist.ma
For a molecule like this compound, GIAO calculations would be invaluable for assigning the complex ¹H and ¹³C NMR spectra. The process would involve:
Optimization of the molecule's 3D geometry using a suitable level of theory (e.g., B3LYP with a basis set like 6-311+G(d,p)). researchgate.net
Performing GIAO calculations on the optimized geometry to obtain the magnetic shielding tensors. scispace.comnih.gov
Linear scaling of the calculated values to correct for systematic errors and improve correlation with experimental data. nih.gov
The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. scispace.comnih.gov For instance, benchmark studies have shown that functionals like WP04 and ωB97X-D can provide excellent results for ¹H and ¹³C chemical shifts, respectively, when paired with appropriate basis sets and a polarizable continuum model (PCM) for the solvent. nih.gov
Table 1: Representative Functionals and Basis Sets for GIAO NMR Calculations
| Functional | Basis Set | Typical Application |
| B3LYP | 6-311+G(d,p) | General purpose, good for geometry optimization and NMR. researchgate.net |
| WP04 | 6-311++G(2d,p) | Optimized for accurate ¹H chemical shift prediction. nih.gov |
| ωB97X-D | def2-SVP | Recommended for accurate ¹³C chemical shift prediction. nih.gov |
| M06-2X | TZVP | Good for a variety of systems, but may be less accurate for NMR than specialized functionals. nih.gov |
This table is illustrative of methods used for similar compounds and does not represent data for this compound.
Simulated Electronic Circular Dichroism (ECD) Spectra for Chiral Assignments
Given that this compound possesses a stereocenter at the spiro carbon, it is a chiral molecule. ECD spectroscopy is a powerful experimental technique for determining the absolute configuration of chiral compounds. The comparison of an experimental ECD spectrum with a theoretically simulated spectrum is a reliable method for this assignment.
The computational process for simulating an ECD spectrum involves:
A conformational search to identify the most stable conformers of the molecule.
Geometry optimization of each significant conformer.
Calculation of the electronic transition energies and rotational strengths for each conformer using Time-Dependent DFT (TD-DFT).
Boltzmann averaging of the individual spectra of the conformers to generate the final simulated ECD spectrum.
A match between the sign and shape of the experimental and simulated ECD curves allows for the unambiguous assignment of the absolute configuration of the enantiomer.
Mechanistic Insights from Computational Reaction Dynamics
Computational chemistry provides a virtual laboratory to explore the "how" and "why" of chemical reactions, offering insights that are often difficult to obtain through experiments alone.
Elucidation of Reaction Pathways and Transition States
For the synthesis of a spiro[4.5]decane derivative like the title compound, computational methods can map out the entire reaction mechanism. mdpi.com This involves identifying all intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is a key determinant of the reaction's feasibility and rate.
For a potential synthesis, such as a [3+2] cycloaddition to form the spirocyclic core, calculations would aim to: mdpi.com
Locate the structures of the reactants, intermediates, transition states, and products.
Verify each stationary point through frequency calculations (transition states have exactly one imaginary frequency).
Trace the intrinsic reaction coordinate (IRC) to ensure that a transition state correctly connects the intended reactant and product.
Chemical Reactivity and Mechanistic Studies of Spiro 4.5 Decane Systems
Ring-Opening and Ring-Closing Processes in Spiro[4.5]decane Derivatives
Ring-opening and ring-closing reactions are fundamental transformations that can be used to modify or build the spiro[4.5]decane core. These processes are often influenced by the nature of the heteroatoms present in the rings and the reaction conditions employed.
Ring-Opening Reactions:
The tetrahydrofuran (B95107) ring within the 2-oxa-6,9-diazaspiro[4.5]decane framework is susceptible to cleavage under acidic conditions, analogous to the acid-catalyzed ring-opening of other cyclic ethers like epoxides. pressbooks.pubresearchgate.netencyclopedia.pubyoutube.com Protonation of the oxygen atom makes the adjacent carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. The regioselectivity of this attack would depend on the specific nucleophile and reaction conditions. For instance, in related oxirane systems, acidic conditions often favor nucleophilic attack at the more substituted carbon due to the development of a partial positive charge that is better stabilized by hyperconjugation. youtube.com
Similarly, the piperazine (B1678402) ring can also undergo cleavage, although this typically requires more forcing conditions or specific reagents designed to break C-N bonds.
Ring-Closing Reactions:
The formation of the spirocyclic system itself is a testament to the efficacy of ring-closing reactions. Intramolecular cyclization is a key strategy for the synthesis of spiro[4.5]decane derivatives. For example, the synthesis of a 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide system was achieved through the reaction of a keto sulfone with N-substituted 2-aminoethanols, where the final step is an intramolecular cyclization to form the oxazolidine (B1195125) ring. researchgate.net This highlights how the careful selection of precursors with appropriate functional groups can lead to the desired spirocyclic core through spontaneous or catalyzed ring closure.
A generalized scheme for a potential ring-closing approach to a 2-oxa-6,9-diazaspiro[4.5]decane system is presented below:
| Starting Material | Reagent/Condition | Intermediate | Final Product |
| Substituted Piperidin-4-one | Halo-alcohol | Open-chain intermediate | 2-oxa-6,9-diazaspiro[4.5]decane |
This table illustrates a hypothetical pathway where a suitably functionalized piperidine (B6355638) derivative undergoes intramolecular cyclization to form the spirocyclic product.
Rearrangement Reactions Involving Spiro[4.5]decane Cores
Skeletal rearrangements offer a powerful method for accessing novel molecular architectures from existing spiro[4.5]decane cores. These transformations can be triggered by thermal, photochemical, or catalytic activation.
Photochemical Rearrangements:
Photochemical conditions can induce rearrangements in heterocyclic systems. For instance, the photolysis of 5,5-dibenzyl-Δ³-1,3,4-oxadiazolines, which are also five-membered heterocycles, leads to the formation of diazoalkanes that can undergo further transformations, including rearrangements. researchgate.net Theoretical studies on bicyclic molecules containing a cyclopropane (B1198618) ring in proximity to a double bond have shown that photochemical rearrangements can occur via intersystem crossing to a triplet state, leading to various isomeric products. rsc.org While not directly demonstrated for 6-benzyl-2-oxa-6,9-diazaspiro[4.5]decane, these studies suggest that photochemical excitation could be a viable strategy for inducing novel rearrangements in this system.
Metathesis-Based Rearrangements:
Ring-rearrangement metathesis (RRM) has been successfully employed to transform 7-azanorbornenes into 1-azaspiro[4.5]decane systems. nih.gov This type of reaction involves the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes, leading to a significant alteration of the molecular skeleton.
Claisen Rearrangement:
The Claisen rearrangement has been utilized in the total synthesis of gleenol (B1239691) and axenol, which are axane sesquiterpenes containing a spiro[4.5]decane core. nih.gov This reaction allowed for the stereoselective formation of a multi-functionalized spiro[4.5]decane intermediate.
The following table summarizes different types of rearrangement reactions applicable to the synthesis and modification of spiro[4.5]decane systems.
| Rearrangement Type | Substrate Type | Key Transformation | Reference |
| Photochemical | Oxadiazolines, Bicyclic systems | Isomerization via excited states | researchgate.netrsc.org |
| Metathesis | 7-Azanorbornenes | Skeletal rearrangement to 1-azaspiro[4.5]decanes | nih.gov |
| Claisen | Allyl vinyl ethers | mdpi.commdpi.com-Sigmatropic rearrangement | nih.gov |
Intermolecular and Intramolecular Annulations Affecting Spiro[4.5]decane Formation
Annulation reactions, which involve the formation of a new ring onto an existing structure, are a cornerstone of spiro[4.5]decane synthesis. These can be either intermolecular, involving the reaction of two separate molecules, or intramolecular, where a single molecule undergoes cyclization.
Intermolecular Annulations:
A diastereoselective gold and palladium relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This process involves the generation of a furan-derived azadiene from an enynamide, which then undergoes a [2+4] cycloaddition with a Pd-π-allyl dipole. This method efficiently constructs the spiro[4.5]decane skeleton with high diastereoselectivity.
Intramolecular Annulations:
The Nicholas reaction, which involves the stabilization of a propargyl cation by a hexacarbonyldicobalt complex, has been used to synthesize various oxaspiro skeletons, including 1-oxaspiro[4.5]decanes. researchgate.net This reaction proceeds via an intramolecular cyclization of an alkyne-Co₂(CO)₆ complex that also contains a terminal hydroxyl group.
The following table provides examples of annulation strategies for the synthesis of spiro[4.5]decane derivatives.
| Annulation Type | Key Reaction | Catalysts/Reagents | Resulting Spiro System | References |
| Intermolecular | [2+4] Cycloaddition | Au/Pd Relay Catalysis | 2-Oxa-7-azaspiro[4.5]decane | researchgate.net |
| Intramolecular | Nicholas Reaction | Co₂(CO)₈, SnCl₄ | 1-Oxa-spiro[4.5]decane | researchgate.net |
| Intermolecular | [3+2] Cycloaddition | Photocatalysis, Organocatalysis | 2-Amino-spiro[4.5]decane-6-ones | mdpi.comresearchgate.net |
| Domino Reaction | C-C Coupling/Spirocyclization | Pd(OAc)₂-PPh₃ | Diazaspiro[4.5]decane | nih.gov |
Oxidative and Reductive Transformations of Spiro[4.5]decane Scaffolds
Oxidative Transformations:
The N-benzyl group in the 6-position of the target molecule is susceptible to oxidation. For instance, the RuO₄-mediated oxidation of 1,4-dibenzylpiperazine, a close analog, results in attack at both the endocyclic and exocyclic (benzylic) C-H bonds, leading to a variety of oxygenated products including amides and, upon further oxidation, benzaldehyde (B42025) and benzoic acid. researchgate.net Similarly, the N-benzyl group in this compound could likely be oxidized to an N-benzoyl group or cleaved under appropriate oxidative conditions. More recent methods for the selective oxidative cleavage of benzyl (B1604629) C-N bonds under metal-free electrochemical conditions have also been developed. mdpi.com
Reductive Transformations:
The benzyl group is a common protecting group for amines and is often removed by reductive methods. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a standard method for N-debenzylation. nih.gov However, the strong coordination of the amine product to the palladium surface can sometimes lead to catalyst deactivation. To overcome this, mixed catalyst systems, such as Pd/C combined with niobic acid-on-carbon (Nb₂O₅/C), have been shown to facilitate the hydrogenative deprotection of N-benzyl groups under milder conditions. nih.gov
Catalytic transfer hydrogenation offers an alternative to using gaseous hydrogen. organic-chemistry.orgresearchgate.netresearchgate.netresearchgate.net In this method, a hydrogen donor such as formic acid, ammonium (B1175870) formate, or isopropanol (B130326) is used in the presence of a palladium catalyst. This technique is often highly effective for the cleavage of N-benzyl groups.
The table below summarizes key oxidative and reductive transformations relevant to the this compound scaffold.
| Transformation | Reagent/Catalyst | Affected Moiety | Potential Product | References |
| Oxidation | RuO₄ | N-Benzyl group, endocyclic C-H | N-Benzoyl derivative, ring-opened products | researchgate.net |
| Oxidation | Electrochemical (metal-free) | N-Benzyl group | Debenzylated amine | mdpi.com |
| Reduction | H₂/Pd/C | N-Benzyl group | Debenzylated spiro[4.5]decane | nih.gov |
| Reduction | H₂/Pd/C, Nb₂O₅/C | N-Benzyl group | Debenzylated spiro[4.5]decane | nih.gov |
| Reduction (Transfer Hydrogenolysis) | Formic acid/Pd/C | N-Benzyl group | Debenzylated spiro[4.5]decane | organic-chemistry.orgresearchgate.netresearchgate.netresearchgate.net |
Influence of Catalysis on Spiro[4.5]decane Reactivity and Selectivity
Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving spiro[4.5]decane systems. The choice of catalyst can influence the reaction pathway, yield, and stereochemical outcome.
Catalysis in Annulation Reactions:
As previously mentioned, a gold and palladium relay catalytic system is highly effective in the diastereoselective synthesis of 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net The use of two different metal catalysts in a sequential manner allows for a complex transformation to occur in a single pot with high control over the stereochemistry. Similarly, FeCl₃ has been used to promote a one-step synthesis of spiro[4.5]decane derivatives. amanote.com
Catalysis in Reductive Transformations:
In the reductive cleavage of the N-benzyl group, the choice of palladium catalyst and reaction conditions is crucial for achieving high yields and selectivity. For example, the combination of Pd/C with niobic acid-on-carbon enhances the rate of debenzylation. nih.gov The use of amphiphilic polymer-supported nano-palladium catalysts has been shown to be effective for transfer hydrogenolysis in water, offering a green chemistry approach to deprotection. researchgate.net
Organocatalysis and Photocatalysis:
In recent years, organocatalysis and photocatalysis have emerged as powerful tools in organic synthesis. A synergistic approach combining photocatalysis and organocatalysis has been used for the [3+2] cycloaddition of cyclopropylamines with olefins to generate 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.comresearchgate.net This method avoids the use of metal catalysts and proceeds under mild conditions.
The following table highlights the influence of different catalytic systems on the synthesis and transformation of spiro[4.5]decane derivatives.
| Catalytic System | Reaction Type | Role of Catalyst | Reference |
| Au/Pd Relay Catalysis | Annulation | Sequential activation of substrates, stereocontrol | researchgate.net |
| FeCl₃ | Annulation | Lewis acid activation | amanote.com |
| Pd/C, Nb₂O₅/C | Reduction | Facilitation of N-debenzylation | nih.gov |
| Nano-Palladium | Reduction | Catalytic transfer hydrogenolysis | researchgate.net |
| Organocatalysis/Photocatalysis | Annulation | Activation of reactants, stereocontrol | mdpi.comresearchgate.net |
Strategic Applications of Spiro 4.5 Decane Frameworks in Molecular Design
Spiro[4.5]decane as a Three-Dimensional Scaffold in Chemical Space Exploration
The exploration of three-dimensional (3D) chemical space is a critical endeavor in modern drug discovery, aiming to identify novel molecular structures with desirable biological activities. pnnl.govrsc.org Spiro[4.5]decane frameworks are particularly valuable as 3D scaffolds because their inherent structural rigidity and defined spatial arrangement of atoms create unique shapes that are underrepresented in traditional compound libraries. rsc.orgbldpharm.com More than 75% of conventional organic fragments used in drug discovery are predominantly one- or two-dimensional, making 3D fragments highly sought after for their ability to engage with complex biological targets. rsc.org
The spiro junction in compounds like 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane, where two rings are connected by a single common atom, forces the rings into perpendicular orientations. acs.orgwikipedia.org This creates a rigid, non-planar structure that can be systematically decorated with various functional groups to explore new regions of chemical space. nih.gov The development of deep learning frameworks, such as 3D-Scaffold, which can generate novel 3D molecular coordinates around a core scaffold, underscores the importance of such structures in computational drug design. acs.orgresearchgate.netnih.gov By utilizing spiro[4.5]decane scaffolds, chemists can design molecules with improved physicochemical properties that are more likely to be successful in clinical development. bldpharm.com
Design of Complex Molecular Architectures using Spiro[4.5]decane Units
The spiro[4.5]decane unit is a versatile building block for the synthesis of complex molecular architectures. researchgate.net Its rigid structure provides a stable core upon which intricate functionalities can be built with high chemo-, regio-, and stereoselectivity. researchgate.net The construction of such complex molecules is often achieved through catalytic, one-pot cascade methodologies that minimize reaction steps while maximizing molecular complexity. researchgate.net
For instance, palladium-catalyzed cascade reactions have been developed to synthesize spiro-fused heterocycles, demonstrating the utility of these frameworks in creating structurally diverse molecules. researchgate.net The spiro[4.5]decane scaffold allows for the precise spatial positioning of substituents, which is crucial for optimizing interactions with biological targets. nih.gov This principle is exemplified in the design of spiro-oxindoles as potent inhibitors of the MDM2-p53 interaction, where the spiro core is essential for the molecule's activity. nih.gov The ability to construct elaborate structures like spiro[4.5]decane-embedded polycyclic molecules through methods like C–H activation and arene dearomatization further highlights the importance of this scaffold in synthetic chemistry. acs.org
Development of Diverse Compound Libraries via Spiro[4.5]decane Scaffolds
Compound libraries are essential tools in high-throughput screening and drug discovery. The development of libraries based on spiro[4.5]decane scaffolds offers a significant advantage by introducing novel 3D chemical entities. chemdiv.com These libraries provide access to a diverse range of molecular shapes and functionalities that are not present in more traditional, flatter molecules. chemdiv.comchembridge.com
Commercial and academic efforts have led to the creation of extensive spiro compound libraries, some containing tens of thousands of unique molecules. chemdiv.comenamine.net These libraries are designed to cover a broad pharmacological space and have been successfully used to identify hits for a wide array of biological targets, including receptors, enzymes, and ion channels. chemdiv.com The inclusion of spirocyclic scaffolds, such as the one found in this compound, in these libraries increases the structural diversity and the probability of finding novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. bldpharm.comchemdiv.com
Role of Spiro-Structure in Modulating Molecular Rigidity and Orientation
A defining feature of spiro compounds is the conformational rigidity imparted by the spirocyclic junction. nih.gov This rigidity is highly advantageous in medicinal chemistry as it reduces the entropic penalty upon binding to a biological target, potentially leading to increased potency and selectivity. nih.govnih.gov The spiro atom forces the two constituent rings into a fixed, perpendicular arrangement, which in turn dictates the spatial orientation of any appended functional groups. acs.org
In a molecule such as this compound, the spiro[4.5]decane core locks the benzyl (B1604629) group and the diaza- and oxa- functionalities into specific 3D positions. This fixed orientation can be crucial for "fine-tuning" the interaction with a target protein, ensuring that key binding elements are presented in an optimal conformation. nih.gov The introduction of a spirocycle can also favorably modulate physicochemical properties like aqueous solubility and metabolic stability by reducing the number of rotatable bonds and increasing the fraction of sp3-hybridized carbons (Fsp3). bldpharm.com This structural control is a powerful tool for optimizing lead compounds in drug development programs. nih.gov
Applications in Advanced Chemical Probes and Spectroscopic Agents
The unique structural and electronic properties of spiro frameworks make them suitable for applications beyond traditional medicinal chemistry, including the development of advanced chemical probes and spectroscopic agents. nih.gov Chemical probes are essential tools for studying biological processes, and the rigid scaffold of spiro compounds can be used to design highly specific probes for various targets. nih.gov For example, spiro-epoxyglycosides have been designed as activity-based probes to study specific enzyme families. nih.gov
In the realm of materials science, spiro compounds have found significant use in organic light-emitting diodes (OLEDs). acs.org The 3D structure of spiro-type units, such as the classic 9,9'-spiro-bifluorene, helps to prevent crystallization in the amorphous solid state, which is highly desirable for the operational stability of OLED devices. acs.org The rigid and orthogonal arrangement of the molecular halves can be exploited to fine-tune the electronic and photophysical properties of these materials. acs.org Although direct applications of this compound in these areas are not yet reported, its spirocyclic core and functional groups represent a starting point for the design of novel probes and materials.
Data Tables
Physicochemical Properties of this compound and Related Analogs
Q & A
Q. What are the established synthetic routes for 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane, and what key intermediates are involved?
The synthesis typically involves multicomponent reactions or spirocyclization strategies. For example, analogous spiro compounds (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane derivatives) are synthesized via reactions between carbonyl-containing intermediates and benzothiazol-2-yl-amine derivatives under controlled conditions . Key intermediates include 2-oxa-spiro[3.4]octane-1,3-dione and substituted benzothiazole precursors. Purification often employs column chromatography, with structural validation via melting point, IR, and UV-Vis spectroscopy .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Single-crystal X-ray diffraction (SC-XRD) is essential for confirming spirocyclic geometry and bond angles (e.g., O–C–C torsion angles ≈103–114°) . Complementary techniques include:
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Elemental analysis : Validates stoichiometry (±0.3% tolerance).
- UV-Vis : Monitors electronic transitions in benzothiazole or benzyl moieties .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Discrepancies often arise from dynamic processes (e.g., conformational flexibility) or crystal packing effects. Methodological solutions include:
Q. What theoretical frameworks guide the design of experiments involving this spiro compound?
Research should align with conceptual frameworks such as:
- Spirocyclic reactivity models : Predict regioselectivity in ring-opening/functionalization reactions.
- Non-covalent interaction (NCI) theory : Explains stabilization of specific conformers via hydrogen bonding or π-stacking .
For mechanistic studies, density functional theory (DFT) can map reaction pathways (e.g., spirocyclization barriers) .
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
A 2^k factorial design evaluates variables like temperature, solvent polarity, and catalyst loading. For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Solvent | THF | DMF |
| Catalyst (mol%) | 5 | 10 |
Response variables (e.g., yield, purity) are analyzed via ANOVA to identify significant factors. Orthogonal arrays reduce experimental runs while maintaining statistical robustness .
Q. What methodologies address challenges in regioselective functionalization of the spiro core?
- Protecting group strategies : Temporarily block reactive sites (e.g., benzyl groups) to direct functionalization.
- Transition-metal catalysis : Pd-mediated cross-coupling for C–H activation at specific positions.
- Kinetic vs. thermodynamic control : Adjust reaction time/temperature to favor desired products .
Q. How do solvent effects influence the compound’s conformational stability in solution?
- Polar solvents : Stabilize zwitterionic forms via dipole interactions.
- Low-polarity solvents : Favor compact conformers with intramolecular H-bonding.
Solvent-dependent NMR shifts (e.g., ^1H or ^13C) and molecular dynamics (MD) simulations quantify these effects .
Data Analysis and Interpretation
Q. What statistical approaches reconcile discrepancies in experimental vs. computational data?
- Multivariate regression : Correlates reaction parameters (e.g., temperature, pressure) with computational outputs (e.g., Gibbs free energy).
- Bland-Altman plots : Visualize systematic biases between methods.
- Bayesian inference : Updates probability distributions for key variables (e.g., activation energy) as new data emerges .
Q. How can crystallographic data inform synthetic modifications for enhanced bioactivity?
SC-XRD reveals steric and electronic environments at substituent positions. For example:
- Hydrogen-bond donors/acceptors : Modify benzyl or oxa-aza groups to enhance target binding.
- Torsion angle adjustments : Introduce bulky substituents to restrict conformational mobility .
Theoretical and Mechanistic Probes
Q. What mechanistic insights explain unexpected byproducts in spirocyclization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
